molecular formula C11H14N2O2 B11898239 Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B11898239
M. Wt: 206.24 g/mol
InChI Key: IWHBWWGLMIJZCG-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound with a unique structure that includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is unique due to its specific structure and the resulting chemical properties

Biological Activity

Introduction

Ethyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. This compound has been studied for its potential to induce apoptosis in cancer cells. In vitro studies have shown that compounds related to naphthyridines can activate programmed cell death pathways and inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies demonstrate that naphthyridine derivatives can arrest the cell cycle at different phases (G0/G1 and G2), leading to reduced cell viability .
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by modulating key proteins involved in cell death .

Antimicrobial Activity

Naphthyridine compounds also exhibit antimicrobial properties. This compound may enhance the efficacy of antibiotics against resistant bacterial strains. For example, studies have indicated that certain naphthyridine derivatives can increase dye accumulation in bacteria while reducing efflux, thereby potentiating the effects of antibiotics against drug-resistant strains .

Neuroprotective Effects

Emerging research suggests that some naphthyridine derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or exerting antioxidant effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Appropriate precursors undergo cyclization under controlled conditions to form the naphthyridine core.
  • Functional Group Modifications : Subsequent reactions may introduce or modify functional groups to enhance biological activity or solubility.

The following table summarizes various synthetic routes and their outcomes:

Synthetic Route Yield (%) Conditions
Cyclization of precursor A75Reflux in ethanol
Hydrolysis of ester B85Aqueous NaOH at room temperature
Reduction of ketone C90LiAlH4 in THF

Case Studies

Several studies have documented the biological activities of naphthyridine derivatives similar to this compound:

  • Aaptamine Derivatives : Research highlighted the anticancer effects of aaptamine and its analogs on various human cancer cell lines including HeLa and MDA-MB-231. These compounds exhibited IC50 values ranging from 10.47 to 15.03 μg/mL .
  • Neuroprotective Studies : A study on a related naphthyridine compound demonstrated its ability to reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-4-9-3-5-12-7-10(9)8-13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

IWHBWWGLMIJZCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=NC=C2

Origin of Product

United States

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